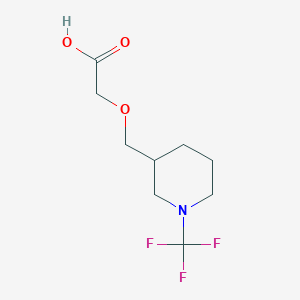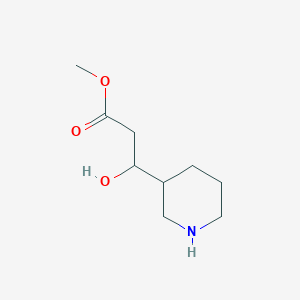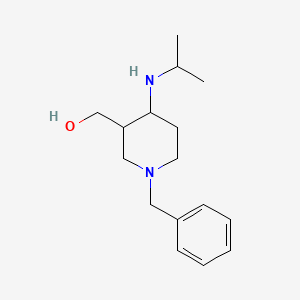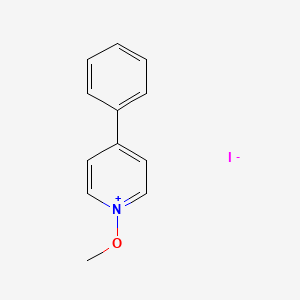
1-Methoxy-4-phenylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-phenylpyridinium iodide is a chemical compound with the molecular formula C12H12INO It is a pyridinium salt, which is a class of compounds known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-phenylpyridinium iodide can be synthesized through the monoalkylation of N-methoxypyridinium salts with alkyl radicals. This reaction can be carried out using alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer), and xanthates. The reaction proceeds under neutral conditions, meaning no acid is needed to activate the heterocycle, and no external oxidant is required .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-phenylpyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as an electron donor.
Reduction: It can also undergo reduction reactions, where it accepts electrons.
Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce various reduced pyridinium compounds.
Scientific Research Applications
1-Methoxy-4-phenylpyridinium iodide has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in studying biological processes involving pyridinium salts.
Mechanism of Action
The mechanism by which 1-Methoxy-4-phenylpyridinium iodide exerts its effects involves its reactivity towards radicals and nucleophiles. The compound’s structure allows it to participate in homolytic aromatic substitution reactions, where it can form stable radical intermediates. These intermediates can then undergo further reactions to produce various products .
Comparison with Similar Compounds
1-Methyl-4-phenylpyridinium (MPP+): This compound is structurally similar and is known for its neurotoxic properties, particularly its ability to induce Parkinson’s disease by inhibiting mitochondrial complex I.
N-Methoxypyridinium Salts: These salts share a similar core structure and exhibit comparable reactivity towards radicals and nucleophiles.
Uniqueness: Its ability to undergo monoalkylation with alkyl radicals under neutral conditions sets it apart from other pyridinium salts, making it a valuable compound for synthetic and industrial applications .
Properties
CAS No. |
63467-34-5 |
|---|---|
Molecular Formula |
C12H12INO |
Molecular Weight |
313.13 g/mol |
IUPAC Name |
1-methoxy-4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12NO.HI/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI Key |
STKHLBWQKSAUEB-UHFFFAOYSA-M |
Canonical SMILES |
CO[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


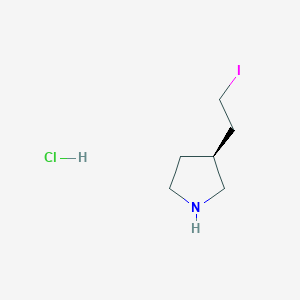
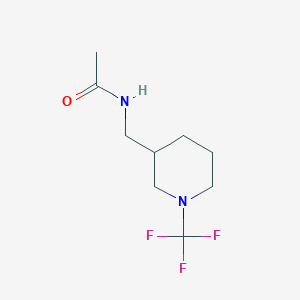
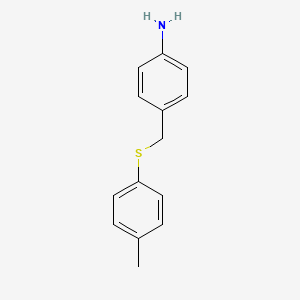

![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)


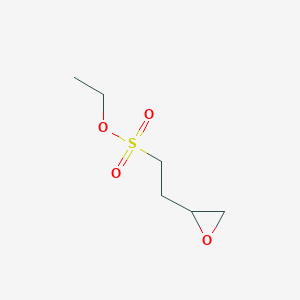

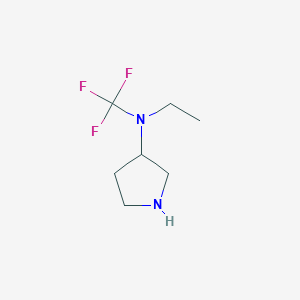
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)
